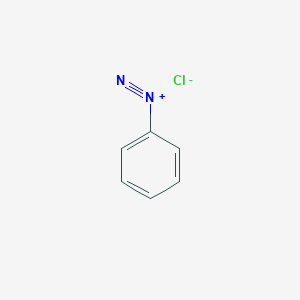

Benzenediazonium chloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzenediazonium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N2.ClH/c7-8-6-4-2-1-3-5-6;/h1-5H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRSZXHOSMKUIB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+]#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2684-02-8 (Parent) | |

| Record name | Phenyldiazonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30142846 | |

| Record name | Benzenediazonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30142846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-34-5 | |

| Record name | Benzenediazonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyldiazonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30142846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenediazonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLDIAZONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U50A1GI4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the fundamental properties of Benzenediazonium chloride?

For Researchers, Scientists, and Drug Development Professionals

Benzenediazonium (B1195382) chloride (C₆H₅N₂⁺Cl⁻) is a versatile and highly reactive organic compound that serves as a pivotal intermediate in the synthesis of a wide array of aromatic compounds. Its unique properties make it an indispensable tool in various fields, including dye and pigment manufacturing, polymer science, and critically, in the development of novel pharmaceutical agents. This technical guide provides an in-depth exploration of the fundamental properties of benzenediazonium chloride, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Core Properties of this compound

This compound is a colorless crystalline solid that is highly soluble in water.[1][2] In the solid state, it is notoriously unstable and can be explosive, particularly when dry or exposed to heat or shock.[1][3] For safety, it is almost exclusively prepared and used in situ as a cold aqueous solution.[1] The stability of the benzenediazonium ion is significantly greater than its aliphatic counterparts due to the delocalization of the positive charge over the aromatic ring through resonance.[4][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some of the cited values, such as boiling point and density, are estimates due to the compound's inherent instability.[6][7]

| Property | Value | Citations |

| Molecular Formula | C₆H₅N₂Cl | [6][7] |

| Molecular Weight | 140.57 g/mol | [6][7] |

| Appearance | Colorless crystalline solid | [1][2] |

| Melting Point | 191-197 °C (decomposes) | [6][7] |

| Boiling Point | 228.71 °C (rough estimate) | [6][7] |

| Density | 1.2625 g/cm³ (rough estimate) | [6][7] |

| Solubility in Water | Highly soluble | [1][3] |

| Solubility in Organic Solvents | Sparingly soluble in alcohol; insoluble in ether | [3][8] |

| Stability | Unstable, especially when dry; explosive | [1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. The following table summarizes key spectral features.

| Spectroscopic Technique | Key Features | Citations |

| Infrared (IR) | The most characteristic absorption is the N≡N stretching vibration. An electron-donating para-substituent tends to decrease the wavenumber of the N≡N stretch, while an electron-withdrawing group has a less pronounced effect. The aryl carbon-nitrogen (Ar-N) stretch is also observable. | [9] |

| Nuclear Magnetic Resonance (NMR) | ¹³C NMR: The carbon atom attached to the diazonium group (C1) is observed in the range of 102-123 ppm. ¹⁵N NMR: Substituents on the benzene (B151609) ring influence the chemical shifts of the nitrogen atoms; electron-donating groups cause a downfield shift, while electron-attracting groups lead to an upfield shift. | [10] |

Synthesis of this compound

The primary method for the synthesis of this compound is the diazotization of aniline (B41778). This reaction involves treating a cold acidic solution of aniline with sodium nitrite (B80452).

Experimental Protocol: Diazotization of Aniline

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Starch-iodide paper

Procedure:

-

In a flask, dissolve one equivalent of aniline in approximately three equivalents of concentrated hydrochloric acid diluted with water.

-

Cool the aniline salt solution to 0-5 °C in an ice bath. It is critical to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.[11]

-

In a separate beaker, prepare a solution of one equivalent of sodium nitrite in a minimal amount of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline salt solution with continuous and vigorous stirring. The addition should be slow to control the exothermic nature of the reaction and to keep the temperature below 5 °C.[12]

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.

-

The presence of excess nitrous acid can be confirmed using starch-iodide paper, which will turn blue-black.[11]

Safety Precautions:

-

All operations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Aniline and concentrated hydrochloric acid are corrosive and toxic.

-

Solid this compound is explosive and should not be isolated. Always keep it in a cold aqueous solution.

Caption: Experimental workflow for the synthesis of this compound.

Key Reactions of this compound

The high reactivity of the diazonium group allows for two main classes of reactions: substitution reactions where the dinitrogen moiety is lost, and coupling reactions where the nitrogen atoms are retained.

Substitution Reactions (Loss of N₂)

In these reactions, the diazonium group acts as an excellent leaving group (as N₂ gas), facilitating the introduction of a wide range of substituents onto the benzene ring.

1. Sandmeyer Reaction: This reaction allows for the introduction of chloro, bromo, and cyano groups using the corresponding copper(I) salt.

-

Experimental Protocol: Synthesis of Chlorobenzene (B131634) (Sandmeyer Reaction)

-

Prepare the this compound solution as described previously.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Cool the copper(I) chloride solution in an ice bath.

-

Slowly and carefully add the cold this compound solution to the copper(I) chloride solution.

-

Nitrogen gas will evolve, and an organic layer of chlorobenzene will form.

-

After the addition is complete, gently warm the mixture to ensure the complete decomposition of the diazonium salt.[12]

-

2. Gattermann Reaction: This is a modification of the Sandmeyer reaction where copper powder is used in the presence of the corresponding halogen acid.

3. Replacement by Iodide: The introduction of an iodine atom is achieved by treating the diazonium salt solution with potassium iodide (KI).[13]

4. Replacement by Fluoride (Balz-Schiemann Reaction): This reaction involves the formation of the benzenediazonium fluoroborate salt, which upon heating, decomposes to yield fluorobenzene.

5. Replacement by a Hydroxyl Group: Warming the aqueous solution of this compound leads to its decomposition and the formation of phenol (B47542).[13][14]

6. Replacement by Hydrogen (Deamination): The diazonium group can be replaced by a hydrogen atom by treatment with hypophosphorous acid (H₃PO₂).

Caption: Key substitution reactions of this compound.

Coupling Reactions (Retention of N₂)

Azo coupling reactions involve the reaction of the benzenediazonium ion (an electrophile) with an activated aromatic ring (a nucleophile), such as phenols or anilines. This reaction is fundamental to the synthesis of azo dyes.[15]

1. Coupling with Phenol: The reaction of this compound with phenol in a basic medium yields p-hydroxyazobenzene, an orange dye.[16]

-

Experimental Protocol: Azo Coupling with Phenol

-

Prepare the this compound solution and keep it in an ice bath.

-

Dissolve phenol in an aqueous solution of sodium hydroxide (B78521) to form sodium phenoxide.

-

Cool the sodium phenoxide solution in an ice bath to 0-5 °C.

-

Slowly add the cold this compound solution to the cold sodium phenoxide solution with constant stirring.

-

A brightly colored precipitate of the azo dye will form immediately.[12]

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.

-

Collect the precipitated dye by filtration, wash it with cold water, and dry it.

-

2. Coupling with Aniline: The reaction with aniline in a slightly acidic medium produces p-aminoazobenzene, known as aniline yellow.[17]

Caption: Mechanism of azo coupling with phenol.

Stability and Decomposition

The thermal decomposition of this compound in aqueous solution follows first-order kinetics and results in the formation of phenol and nitrogen gas.[18][19] The rate of decomposition is highly temperature-dependent. The compound is relatively stable at temperatures between 0-5 °C, but decomposition accelerates significantly upon warming.[20] The decomposition can proceed through either a heterolytic or homolytic cleavage of the C-N bond, with the former leading to an aryl cation intermediate.[4]

Safety and Handling

This compound and its solutions require careful handling due to their toxicity and explosive nature.

-

Toxicity: The compound is highly toxic.[3]

-

Explosive Hazard: Dry benzenediazonium salts are explosive and sensitive to heat, friction, and shock.[3]

-

Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[21][22]

-

Engineering Controls: Work in a well-ventilated fume hood.[21]

-

Storage: this compound should not be stored as a solid. It should be prepared in a cold solution and used immediately.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of the critical properties and reactions of this compound. For any specific application, it is imperative to consult the relevant safety data sheets and peer-reviewed literature.

References

- 1. Benzene Diazonium Chloride: Structure, Preparation & Uses [vedantu.com]

- 2. scienceinfo.com [scienceinfo.com]

- 3. This compound | 100-34-5 [chemicalbook.com]

- 4. This compound CAS 100-34-5 Supplier [benchchem.com]

- 5. The stability of benzene diazonium salts is because class 11 chemistry CBSE [vedantu.com]

- 6. Cas 100-34-5,this compound | lookchem [lookchem.com]

- 7. guidechem.com [guidechem.com]

- 8. This compound [chemister.ru]

- 9. academic.oup.com [academic.oup.com]

- 10. ^(15)N and ^(13)C Nuclear Magnetic Resonance Spectra of Diazo and Diazonium Compounds [authors.library.caltech.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. en.wikipedia.org [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. byjus.com [byjus.com]

- 18. chegg.com [chegg.com]

- 19. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 20. quora.com [quora.com]

- 21. echemi.com [echemi.com]

- 22. biosynth.com [biosynth.com]

An In-depth Technical Guide on the Mechanism of Diazotization of Aniline

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocol for the diazotization of aniline (B41778) to form benzenediazonium (B1195382) chloride, a critical intermediate in synthetic organic chemistry.

Introduction

The diazotization of primary aromatic amines, a reaction first reported by Peter Griess in 1858, is a cornerstone transformation in organic synthesis.[1] This process converts an aromatic amine, such as aniline, into a versatile aryldiazonium salt.[2] Benzenediazonium chloride is particularly valuable as a synthetic intermediate due to the excellent leaving group ability of the diazonium group (N₂) which can be substituted by a wide array of nucleophiles.[2] Its applications are extensive, ranging from the synthesis of aryl halides and other substituted aromatics via Sandmeyer-type reactions to the industrial production of azo dyes and pigments.[3][4] For researchers in drug development, diazonium salts are pivotal for constructing complex molecular architectures and active pharmaceutical ingredients (APIs).

Core Reaction Mechanism

The conversion of aniline to this compound is a multi-step process that occurs in a cold, acidic solution.[1] The reaction is critically temperature-sensitive and must be maintained between 0-5°C to ensure the stability of the diazonium salt product, which decomposes rapidly at higher temperatures.[2][5]

The mechanism proceeds through the following key stages:

-

In Situ Formation of Nitrous Acid (HNO₂): Nitrous acid is unstable and is therefore generated in situ by the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[1][3]

-

Formation of the Electrophile: The nitrous acid is protonated by the excess strong acid and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline molecule performs a nucleophilic attack on the nitrosonium ion, forming an N-N bond.

-

Formation of N-nitrosamine: A proton is lost from the nitrogen atom, leading to the formation of an N-nitrosamine intermediate.

-

Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization to a diazohydroxide. This is followed by protonation of the hydroxyl group and the elimination of a water molecule to yield the stable, resonance-stabilized benzenediazonium ion.[6]

Visualization of the Reaction Pathway

The following diagram illustrates the step-by-step mechanism of aniline diazotization.

Quantitative Data

The yield of the diazotization reaction is typically high to quantitative, provided the reaction conditions, particularly temperature, are strictly controlled. The substitution pattern on the aniline ring can influence reaction rates but often still results in high conversion.

The following table summarizes the yields for the diazotization of various substituted anilines under standardized conditions.

| Aniline Derivative | Substituent (R) | Yield (%) | Reference |

| 4-Chloroaniline | 4-Cl | Quantitative | [7] |

| 4-Bromoaniline | 4-Br | Quantitative | [7] |

| 4-Iodoaniline | 4-I | Quantitative | [7] |

| 4-Fluoroaniline | 4-F | Quantitative | [7] |

| 4-Methylaniline | 4-CH₃ | Quantitative | [7] |

| 4-Hydroxyaniline | 4-OH | Quantitative | [7] |

Table 1: Yields of diazonium salts from various substituted anilines. Reaction conditions involved reacting the aniline (1 mmol) with nitrogen monoxide in an aqueous HCl solution at room temperature.[7]

Experimental Protocol

This section provides a detailed laboratory procedure for the synthesis of this compound.

4.1 Materials & Reagents

-

Aniline (C₆H₅NH₂)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

Starch-iodide paper

4.2 Equipment

-

250 mL Beaker or Conical Flask

-

100 mL Beaker

-

Stirring Rod or Magnetic Stirrer

-

Ice Bath

-

Thermometer

4.3 Procedure

-

Preparation of Aniline Hydrochloride: In a 250 mL beaker, dissolve 15 mL (approx. 15.4 g) of aniline in a mixture of 40 mL of concentrated hydrochloric acid and 40 mL of water.[8] Stir until the aniline has completely dissolved to form a clear solution of aniline hydrochloride.

-

Cooling: Place the beaker in a large ice bath and cool the solution to 0-5°C.[3] Use a thermometer to monitor the temperature continuously. It is crucial that the temperature does not exceed 5°C throughout the addition of sodium nitrite.[1]

-

Preparation of Nitrite Solution: In a separate 100 mL beaker, dissolve 12.5 g of sodium nitrite in 30 mL of water.[8] Cool this solution in the ice bath as well.

-

Diazotization: Add the cold sodium nitrite solution dropwise to the cold, stirring aniline hydrochloride solution.[3][8] The addition must be slow to control the exothermic reaction and maintain the temperature below 5°C.[8] If the temperature rises, pause the addition until it cools back down.

-

Monitoring the Reaction: After the complete addition of the NaNO₂ solution, continue stirring for 10-15 minutes in the ice bath. Test for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper; an immediate blue-black color indicates a slight excess of nitrous acid and the completion of the reaction.

-

Use of Product: The resulting solution of this compound is unstable and should be used immediately for subsequent reactions (e.g., Sandmeyer or azo coupling).[5] Do not attempt to isolate the solid salt, as it is explosive when dry. [5]

Visualization of Experimental Workflow

The following diagram outlines the workflow for the laboratory synthesis of this compound.

Safety and Handling

-

Explosion Hazard: Solid diazonium salts are notoriously unstable and can decompose explosively, especially when dry.[5] They should always be prepared and used in a cold aqueous solution and never isolated.

-

Temperature Control: Maintaining the reaction temperature below 5°C is the most critical safety and yield-determining factor.[5] Runaway reactions can occur if the temperature rises, leading to vigorous decomposition and release of nitrogen gas.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, must be worn at all times.[9] The reaction should be conducted in a well-ventilated fume hood.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. quora.com [quora.com]

- 3. benchchem.com [benchchem.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Benzene Diazonium Chloride: Structure, Preparation & Uses [vedantu.com]

- 6. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. prepchem.com [prepchem.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide on the Electronic Structure and Reactivity of the Diazonium Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diazonium group (-N₂⁺) is a cornerstone of synthetic organic chemistry, offering unparalleled versatility in the functionalization of aromatic compounds. Its unique electronic structure, characterized by a terminal nitrogen atom with a formal positive charge and a strong nitrogen-nitrogen triple bond, dictates its remarkable reactivity. This guide provides a comprehensive exploration of the electronic properties of the diazonium group and delineates its diverse chemical transformations, with a focus on substitution and coupling reactions. Detailed experimental protocols for key reactions, quantitative data on structural parameters and reaction kinetics, and graphical representations of reaction workflows and relevant biological pathways are presented to serve as a practical resource for researchers in academia and the pharmaceutical industry.

Electronic Structure of the Diazonium Group

The reactivity of the diazonium group is a direct consequence of its electronic configuration. The arenediazonium cation is best described as a resonance hybrid, where the positive charge is delocalized between the two nitrogen atoms and the aromatic ring.[1] This delocalization contributes to the relative stability of aromatic diazonium salts compared to their highly unstable aliphatic counterparts.[1]

The C-N≡N linkage in arenediazonium salts is linear, with the nitrogen-nitrogen bond distance being very similar to that of dinitrogen gas (N₂), indicating a strong triple bond character.[2][3] The diazonium group is a potent electron-withdrawing group, a property that significantly influences the reactivity of the attached aromatic ring.[3]

Resonance Structures

The resonance stabilization of the benzenediazonium (B1195382) cation can be depicted as follows:

Molecular Geometry and Bond Parameters

X-ray crystallography studies of benzenediazonium salts have provided precise data on their molecular geometry.

| Parameter | Value | Reference |

| N≡N Bond Length | 1.097 Å | [2] |

| C-N Bond Length | 1.385 Å | [2] |

| C-C Bond Length (in ring) | 1.374 - 1.383 Å | [2] |

| N-N-C Bond Angle | ~180° | [2] |

Reactivity of the Diazonium Group

The diazonium group's rich reactivity profile can be broadly categorized into two main classes of reactions: substitution reactions, where the -N₂⁺ group is lost as dinitrogen gas, and coupling reactions, where the diazonium nitrogen atoms are retained in the final product.

Substitution Reactions (Dediazoniation)

The diazonium group is an excellent leaving group, readily displaced by a wide range of nucleophiles with the concomitant evolution of nitrogen gas.[4] These reactions are of immense synthetic utility for introducing functionalities onto an aromatic ring that are often difficult to install directly.

The Sandmeyer reaction involves the replacement of the diazonium group with a halide (Cl⁻, Br⁻) or cyanide (CN⁻) using a copper(I) salt as a catalyst.[5]

A variation of the Sandmeyer reaction, the Gattermann reaction, utilizes copper powder and the corresponding mineral acid to introduce a halogen.

This reaction is a key method for the introduction of fluorine into an aromatic ring. It involves the thermal decomposition of an isolated diazonium tetrafluoroborate (B81430) salt.[6][7]

-

Replacement by Iodide: Treatment with potassium iodide solution readily yields the corresponding aryl iodide.

-

Replacement by a Hydroxyl Group: Heating an aqueous solution of a diazonium salt results in the formation of a phenol (B47542).[4]

-

Replacement by Hydrogen (Deamination): Reduction with hypophosphorous acid (H₃PO₂) removes the amino group from the aromatic ring.

Azo Coupling Reactions

In azo coupling reactions, the diazonium salt acts as an electrophile and attacks an electron-rich aromatic compound, such as a phenol or an aniline (B41778), to form an azo compound (Ar-N=N-Ar').[8] These compounds are often brightly colored and are widely used as dyes.[8] The reaction is typically carried out in a solution with controlled pH.

Reaction Kinetics

The rates of diazonium salt reactions are influenced by factors such as temperature, pH, and the presence of catalysts.

| Reaction | Key Kinetic Parameters | Reference |

| Sandmeyer Cyanation | Absolute rate constants for the reduction of 4-methoxybenzenediazonium (B1197204) tetrafluoroborate by various cyanocuprate(I) anions have been determined. | [9] |

| Diazo Coupling | The reaction between 1-hydroxy-6-nitro-4-sulfonaphthalene-2-diazonium salt and 2-naphthol (B1666908) has been kinetically modeled, with an estimated activation energy of 153.8 kJ/mol for the formation of the azo product. | [1] |

Applications in Drug Development

The reactivity of the diazonium group has been harnessed in the field of drug development for various applications, including the synthesis of complex pharmaceutical intermediates and the development of targeted drug delivery systems.[10] Recently, a novel chemical probe has been developed that selectively releases benzene (B151609) diazonium ions intracellularly, which has been shown to increase tyrosine phosphorylation, indicating a potential role in modulating signaling pathways.[11]

Experimental Protocols

Caution: Diazonium salts, particularly in the solid state, can be explosive and should be handled with extreme care. Reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Diazotization of Aniline

This protocol describes the general procedure for the formation of a benzenediazonium salt solution.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a beaker, dissolve aniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cold aniline salt solution, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, stir the solution for an additional 15-30 minutes at 0-5 °C. The resulting solution contains the benzenediazonium salt and should be used immediately in subsequent reactions.[12]

Sandmeyer Reaction: Synthesis of Chlorobenzene (B131634)

Materials:

-

Benzenediazonium chloride solution (from Protocol 4.1)

-

Copper(I) chloride (CuCl)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Cool the CuCl solution in an ice bath.

-

Slowly and carefully add the cold this compound solution to the CuCl solution.

-

Nitrogen gas will evolve, and an organic layer of chlorobenzene will form.

-

After the addition is complete, gently warm the mixture to ensure the complete decomposition of the diazonium salt.

-

Separate the organic layer, wash with water and sodium bicarbonate solution, dry over an anhydrous drying agent, and purify by distillation.

Balz-Schiemann Reaction: Synthesis of Fluorobenzene

Materials:

-

Aniline

-

Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Fluoroboric Acid (HBF₄)

Procedure:

-

Prepare this compound solution as described in Protocol 4.1.

-

Add fluoroboric acid to the cold diazonium salt solution. The benzenediazonium tetrafluoroborate will precipitate.

-

Filter the precipitate, wash with cold water, cold ethanol, and then ether.

-

Carefully dry the solid.

-

Gently heat the dry benzenediazonium tetrafluoroborate salt. Thermal decomposition will occur, yielding fluorobenzene, nitrogen gas, and boron trifluoride.[6][7]

Azo Coupling: Synthesis of an Azo Dye

Materials:

-

Benzenediazonium salt solution (from Protocol 4.1)

-

Phenol (or another activated aromatic compound)

-

Sodium Hydroxide (B78521) (NaOH) solution

Procedure:

-

Dissolve phenol in a cooled (0-5 °C) aqueous sodium hydroxide solution.

-

Slowly add the cold benzenediazonium salt solution to the phenol solution with constant stirring.

-

A brightly colored azo dye will precipitate immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

-

Collect the precipitate by filtration, wash with cold water, and dry.[13]

Conclusion

The diazonium group remains a vital functional group in the arsenal (B13267) of synthetic chemists. A thorough understanding of its electronic structure is key to appreciating its diverse reactivity. The substitution and coupling reactions of diazonium salts provide powerful and versatile methods for the synthesis of a wide array of aromatic compounds, with significant implications for the pharmaceutical and materials science industries. The detailed protocols and data presented in this guide are intended to facilitate the practical application of diazonium chemistry in a research and development setting.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. Diazonium compound - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. Direct intracellular delivery of benzene diazonium ions as observed by increased tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Genesis of a Synthetic Revolution: A Technical Guide to the Historical Discovery and Development of Diazonium Salt Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of diazonium salts in the mid-19th century marked a pivotal moment in organic chemistry, unlocking unprecedented synthetic possibilities that continue to impact modern science, particularly in the realm of drug development. This in-depth technical guide traces the historical trajectory of diazonium salt chemistry, from its serendipitous discovery to the elucidation of its fundamental reaction mechanisms. It provides a comprehensive overview of the pioneering work of chemists such as Peter Griess, Traugott Sandmeyer, Ludwig Gattermann, and Günther Balz and Günther Schiemann. This whitepaper offers detailed experimental protocols for key historical syntheses, presents quantitative data on the stability and spectroscopic properties of these versatile intermediates, and employs visualizations to clarify reaction pathways and experimental workflows. By examining the foundational discoveries, this guide aims to provide researchers with a deeper understanding of the principles that underpin the ongoing utility of diazonium salts in contemporary chemical and pharmaceutical research.

The Dawn of Diazonium Chemistry: The Griess Reaction

The journey into the rich field of diazonium salt chemistry began in 1858 with the German chemist Johann Peter Griess.[1] While investigating the reaction of aminonitro- and aminodinitrophenol with nitrous acid, Griess discovered a new class of compounds characterized by a unique nitrogen-nitrogen triple bond.[2] This process, which he termed "diazotization," involved the treatment of a primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures.[1][3] The resulting diazonium salts proved to be remarkably versatile intermediates, a discovery that would lay the groundwork for the synthetic dye industry and numerous other areas of organic synthesis.[1][4][5] Griess's initial work demonstrated that these new compounds could undergo a variety of reactions, including the formation of vibrantly colored azo dyes, which quickly found industrial application.[4]

The Diazotization Process: A Logical Workflow

The conversion of a primary aromatic amine to a diazonium salt follows a well-defined sequence of steps. The process is critically dependent on maintaining a low temperature, typically below 5°C, to ensure the stability of the resulting diazonium salt, which can be unstable and even explosive at higher temperatures or in a dry state.[3]

Caption: Workflow for the diazotization of a primary aromatic amine.

Experimental Protocol: The Griess Diazotization Reaction

The following protocol is a representative method for the synthesis of a benzenediazonium (B1195382) chloride solution, based on the principles established by Griess.

Materials:

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled water

-

Ice

Procedure:

-

In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5°C in an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite in water and cool it to 0-5°C.

-

Slowly add the cold sodium nitrite solution to the aniline hydrochloride solution, ensuring the temperature does not rise above 5°C. The addition is typically done dropwise.

-

After the addition is complete, the resulting solution contains the benzenediazonium chloride. This solution should be kept cold and used promptly in subsequent reactions due to the instability of the diazonium salt.

Expanding the Synthetic Toolkit: Substitution Reactions of Diazonium Salts

The true synthetic power of diazonium salts lies in the fact that the dinitrogen moiety (N₂) is an excellent leaving group, facilitating its replacement by a wide array of substituents. This opened the door to the synthesis of aromatic compounds that were otherwise difficult to prepare.

The Sandmeyer Reaction: A Copper-Catalyzed Transformation

In 1884, Swiss chemist Traugott Sandmeyer made a serendipitous discovery while attempting to synthesize phenylacetylene (B144264) from this compound and copper(I) acetylide. Instead, he isolated chlorobenzene (B131634) as the main product.[6][7] This led to the development of the Sandmeyer reaction, a versatile method for replacing the diazonium group with a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt as a catalyst.[6][7][8] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[6][7]

Caption: Simplified mechanism of the Sandmeyer reaction.

The Gattermann Reaction: A Modification with Copper Powder

In 1890, the German chemist Ludwig Gattermann introduced a modification to the Sandmeyer reaction.[9] In the Gattermann reaction, copper powder is used in the presence of the corresponding halogen acid instead of a copper(I) salt to facilitate the substitution.[9][10] While this method is sometimes easier to perform, it generally results in lower yields compared to the Sandmeyer reaction.[10][11]

The Balz-Schiemann Reaction: The Gateway to Aryl Fluorides

The synthesis of aryl fluorides remained a challenge until 1927, when German chemists Günther Balz and Günther Schiemann developed a practical method.[12] The Balz-Schiemann reaction involves the diazotization of an aromatic amine in the presence of fluoroboric acid (HBF₄).[13] This leads to the formation of a relatively stable diazonium tetrafluoroborate (B81430) salt, which can often be isolated.[12][14] Thermal decomposition of this salt then yields the corresponding aryl fluoride, along with nitrogen gas and boron trifluoride.[12][13]

Caption: Experimental workflow of the Balz-Schiemann reaction.

Quantitative Data: Stability and Spectroscopic Characterization

The utility of diazonium salts as synthetic intermediates is intrinsically linked to their stability. Aromatic diazonium salts are significantly more stable than their aliphatic counterparts due to the delocalization of the positive charge into the aromatic ring.[15] However, their stability is still limited, and reactions are typically carried out at low temperatures.

Thermal Stability of Arenediazonium Salts

The thermal stability of arenediazonium salts is influenced by the substituents on the aromatic ring and the nature of the counter-ion. Electron-withdrawing groups generally increase stability, while electron-donating groups can decrease it. The counter-ion also plays a crucial role; for instance, tetrafluoroborate salts are generally more stable than chloride salts.

| Compound | Counter-ion | Initial Decomposition Temperature (°C) |

| para-Bromobenzenediazonium | BF₄⁻ | 140 |

| para-Nitrobenzenediazonium | BF₄⁻ | 150 |

| para-Methoxybenzenediazonium | BF₄⁻ | 140 |

Data sourced from a study comparing the thermal stabilities of diazonium salts.[16]

Spectroscopic Data of this compound

The characterization of diazonium salts historically relied on classical methods, but modern spectroscopic techniques provide unambiguous structural information.

| Spectroscopic Method | Characteristic Feature | Chemical Shift / Wavenumber |

| Infrared (IR) | N≡N stretching vibration | 2200–2300 cm⁻¹ |

| ¹H NMR | Deshielded aromatic protons | δ 8.0–8.5 ppm |

| ¹³C NMR | Carbon attached to the diazonium group (deshielded) | δ 102-123 ppm |

Data for this compound and its derivatives.[15][17]

Evolution and Modern Applications in Drug Development

The fundamental reactions discovered in the 19th and early 20th centuries continue to be workhorses in modern organic synthesis. The Sandmeyer and related reactions are routinely used to introduce a variety of functional groups onto aromatic rings, a common requirement in the synthesis of complex pharmaceutical compounds.[18] The Balz-Schiemann reaction remains a key method for the synthesis of aryl fluorides, which are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity.

The versatility of diazonium salt chemistry has been further expanded in recent years with the development of new catalytic systems, including photoredox catalysis, which allows for the generation of aryl radicals under mild conditions for a wide range of transformations.[19] Diazonium salts are also employed in the surface modification of materials for biomedical applications, such as in the development of implant materials, tissue engineering scaffolds, and drug delivery systems.[20] The ability to functionalize surfaces with a wide range of chemical groups via diazonium chemistry provides a powerful tool for controlling biocompatibility and other surface properties.[20]

Conclusion

From Peter Griess's foundational discovery of the diazotization reaction to the development of powerful synthetic tools like the Sandmeyer and Balz-Schiemann reactions, the history of diazonium salt chemistry is a testament to the power of curiosity-driven research and the serendipitous nature of scientific discovery. The principles established by these early pioneers have not only shaped the landscape of industrial chemistry, particularly in the creation of synthetic dyes, but also continue to provide robust and versatile strategies for the synthesis of complex molecules. For today's researchers in drug development and other scientific fields, a thorough understanding of this historical and chemical context is invaluable. The continued evolution of diazonium salt chemistry, now incorporating modern catalytic methods, ensures that these remarkable intermediates will remain at the forefront of synthetic innovation for the foreseeable future.

References

- 1. DIAZONIUM SALTS AND SYNTHETIC APPLICATIONS: – My chemistry blog [mychemblog.com]

- 2. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. researchgate.net [researchgate.net]

- 5. Johann Peter Griess FRS (1829-88): Victorian brewer and synthetic dye chemist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 10. oxfordreference.com [oxfordreference.com]

- 11. kvmwai.edu.in [kvmwai.edu.in]

- 12. grokipedia.com [grokipedia.com]

- 13. byjus.com [byjus.com]

- 14. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 15. This compound CAS 100-34-5 Supplier [benchchem.com]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. ^(15)N and ^(13)C Nuclear Magnetic Resonance Spectra of Diazo and Diazonium Compounds [authors.library.caltech.edu]

- 18. Notes on Diazonium Salts: Importance in Synthetic Organic Chemistry for IIT JEE aspirants [unacademy.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Physical and chemical characteristics of Benzenediazonium chloride.

Benzenediazonium (B1195382) chloride (C₆H₅N₂⁺Cl⁻) is a highly versatile and reactive organic compound that serves as a pivotal intermediate in the synthesis of a wide array of aromatic compounds.[1] Its unique ability to undergo both substitution and coupling reactions makes it an indispensable tool in the dye and pigment industries, as well as in the development of pharmaceuticals and other fine chemicals.[2][3] This guide provides an in-depth overview of the physical and chemical characteristics of benzenediazonium chloride, along with detailed experimental protocols and reaction pathways for researchers, scientists, and drug development professionals.

Physical Characteristics

This compound is a colorless crystalline solid at room temperature.[1][4] It is highly soluble in water due to its ionic nature but shows limited solubility in most organic solvents.[2][3][5] A key characteristic of this compound is its instability, particularly in the dry state, where it can be explosive.[1][3][4][5] For safety reasons, it is almost always prepared and used in a cold aqueous solution (in situ) immediately after its synthesis.[1] When exposed to air or temperatures above 5-10°C, it is prone to decomposition, often turning brown.[4][5]

| Property | Value | References |

| Molecular Formula | C₆H₅N₂Cl | [2][4][6] |

| Molecular Weight | 140.57 g/mol | [2][7] |

| Appearance | Colorless to white crystalline solid | [1][4][8] |

| State at Room Temp. | Solid | [4] |

| Melting Point | 191-197 °C (decomposes) | [2][3][9] |

| Boiling Point | 228.71 °C (rough estimate) | [2][9] |

| Solubility | Soluble in water; sparingly soluble in alcohol and ether | [1][2][3][4][5] |

| Stability | Unstable, especially when dry or heated; sensitive to light | [1][4][8][10] |

| Hazard | Explosive when dry; toxic | [1][3][4] |

Chemical Characteristics and Key Reactions

The reactivity of this compound is dominated by the excellent leaving group ability of the diazonium group (-N₂⁺), which is readily displaced as dinitrogen gas (N₂), a very stable molecule.[10][11] This property is exploited in a variety of substitution reactions. Additionally, the diazonium ion can act as a weak electrophile in coupling reactions with electron-rich aromatic compounds.[12][13]

Substitution Reactions (Displacement of N₂)

In these reactions, the diazonium group is replaced by another atom or functional group.

-

Replacement by -OH (Formation of Phenol): Warming an aqueous solution of this compound leads to its hydrolysis, forming phenol (B47542) and liberating nitrogen gas.[1][11]

-

C₆H₅N₂⁺Cl⁻ + H₂O (warm) → C₆H₅OH + N₂ + HCl

-

-

Sandmeyer Reaction: This reaction allows for the introduction of -Cl, -Br, or -CN groups onto the benzene (B151609) ring using the corresponding copper(I) salt as a catalyst.[14][15][16] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[14][16]

-

C₆H₅N₂⁺Cl⁻ + CuCl/HCl → C₆H₅Cl + N₂

-

C₆H₅N₂⁺Cl⁻ + CuBr/HBr → C₆H₅Br + N₂

-

C₆H₅N₂⁺Cl⁻ + CuCN/KCN → C₆H₅CN + N₂

-

-

Gattermann Reaction: A modification of the Sandmeyer reaction, the Gattermann reaction uses copper powder in the presence of the corresponding halogen acid to introduce -Cl or -Br.[12][17][18]

-

C₆H₅N₂⁺Cl⁻ + Cu/HCl → C₆H₅Cl + N₂ + CuCl

-

-

Replacement by -I: The introduction of an iodine atom is achieved by simply warming the diazonium salt solution with an aqueous solution of potassium iodide (KI).[11][19] No copper catalyst is required.

-

C₆H₅N₂⁺Cl⁻ + KI → C₆H₅I + N₂ + KCl

-

-

Replacement by -H (Deamination): The diazonium group can be replaced by a hydrogen atom by treating the diazonium salt with hypophosphorous acid (H₃PO₂).[17]

-

C₆H₅N₂⁺Cl⁻ + H₃PO₂ + H₂O → C₆H₆ + N₂ + H₃PO₃ + HCl

-

Coupling Reactions (Retention of N₂)

These reactions involve the retention of the diazo group (-N=N-), which acts as a bridge between two aromatic rings, forming brightly colored azo compounds. These are electrophilic aromatic substitution reactions where the diazonium ion is the electrophile.[20]

-

Coupling with Phenol: this compound reacts with phenol in a mildly alkaline solution (pH 9-10) to form p-hydroxyazobenzene, an orange dye.[12][13][21][22] The coupling occurs at the para position of the phenol molecule.[12][21]

-

Coupling with Aniline (B41778): In a slightly acidic medium, this compound couples with aniline to produce p-aminoazobenzene, a yellow dye.[11][12][20][23] The reaction involves the attack of the diazonium ion at the para position of aniline.[20][23]

Experimental Protocols

Synthesis of this compound (Diazotization of Aniline)

This procedure must be carried out at low temperatures (0-5°C) to prevent the decomposition of the diazonium salt.[1][24][25]

Materials:

-

Aniline (C₆H₅NH₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a flask, dissolve a specific amount of aniline (e.g., 15 mL) in a mixture of concentrated hydrochloric acid (e.g., 40 mL) and water (e.g., 40 mL).[26]

-

Cool the resulting solution to 0-5°C in an ice-water bath.[1][24][26] The temperature must be strictly maintained below 5°C throughout the reaction to ensure the stability of the product.[1][24]

-

In a separate beaker, prepare a solution of sodium nitrite (e.g., 12.5 g) in water (e.g., 30 mL) and cool it in the ice bath.[26]

-

Slowly add the cold sodium nitrite solution dropwise to the cold aniline hydrochloride solution with constant stirring.[1][26]

-

Monitor the temperature closely and ensure it does not rise above 10°C.[26] The addition rate should be controlled to manage the exothermic nature of the reaction.[26]

-

The completion of the reaction can be tested with starch-iodide paper. A slight excess of nitrous acid will turn the paper blue.

-

The resulting cold solution of this compound is used immediately for subsequent reactions without isolation.[1][5]

Visualizations

Reaction Pathways and Workflows

Caption: Synthesis of this compound via Diazotization.

References

- 1. Benzene Diazonium Chloride: Structure, Preparation & Uses [vedantu.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 100-34-5 [chemicalbook.com]

- 4. ck12.org [ck12.org]

- 5. List a few properties of benzene diazonium chlorid class 11 chemistry CBSE [vedantu.com]

- 6. 100-34-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | C6H5ClN2 | CID 60992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. List a few properties of benzene diazonium chloride. - askIITians [askiitians.com]

- 9. Page loading... [wap.guidechem.com]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. kvmwai.edu.in [kvmwai.edu.in]

- 13. brainly.in [brainly.in]

- 14. byjus.com [byjus.com]

- 15. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 17. kmchemistry.com [kmchemistry.com]

- 18. flexiprep.com [flexiprep.com]

- 19. scribd.com [scribd.com]

- 20. The reaction of this compound with aniline class 12 chemistry CBSE [vedantu.com]

- 21. quora.com [quora.com]

- 22. Benzene diazonium chloride on reaction with phenol class 11 chemistry CBSE [vedantu.com]

- 23. quora.com [quora.com]

- 24. chemguide.co.uk [chemguide.co.uk]

- 25. Khan Academy [khanacademy.org]

- 26. prepchem.com [prepchem.com]

Key reactions of Benzenediazonium chloride for introductory research.

An In-Depth Technical Guide to the Core Reactions of Benzenediazonium (B1195382) Chloride

Benzenediazonium chloride (C₆H₅N₂⁺Cl⁻) is a highly versatile and reactive intermediate in organic synthesis. Its importance stems from the excellent leaving group ability of the diazonium group (-N₂⁺), which is readily displaced by a wide array of nucleophiles, allowing for the introduction of various functional groups onto the benzene (B151609) ring that are often difficult to install directly. This guide provides a detailed overview of the core reactions of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams for introductory research in chemistry and drug development.

The synthesis of this compound is achieved through the diazotization of aniline (B41778). This reaction is conducted at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.[1][2] The process involves the reaction of aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1][3]

Experimental Protocol: Diazotization of Aniline

-

Aniline Solution Preparation : Dissolve a specific molar amount of aniline in aqueous hydrochloric acid in a flask.

-

Cooling : Cool the solution to 0–5 °C in an ice-salt bath. This is crucial as this compound is unstable at higher temperatures.[2]

-

Nitrite Addition : Prepare a solution of sodium nitrite (NaNO₂) in water. Slowly add this solution dropwise to the cold aniline hydrochloride solution while maintaining the temperature below 5 °C.[4]

-

Reaction Completion : Continue stirring for a short period after the addition is complete. The resulting solution contains the this compound and is used immediately (in situ) for subsequent reactions due to its instability and explosive nature in the dry state.[1]

References

The Benzenediazonium Cation: An In-depth Technical Guide to its Electrophilic Nature

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenediazonium (B1195382) cation is a remarkably versatile intermediate in organic synthesis, primarily owing to the pronounced electrophilic character of its terminal nitrogen atom and the excellent leaving group ability of dinitrogen (N₂). This guide provides a comprehensive examination of the electronic structure and electrophilic reactivity of the benzenediazonium cation. Key topics include its resonance stabilization, the mechanism of electrophilic aromatic substitution in azo coupling reactions, and the influence of substituents on its reactivity. This document summarizes quantitative data, presents detailed experimental protocols for the synthesis of azo compounds, and utilizes Graphviz diagrams to illustrate fundamental concepts and workflows, serving as a technical resource for professionals in chemical research and drug development.

Introduction

Benzenediazonium salts are a class of organic compounds characterized by the functional group Ar-N₂⁺X⁻, where 'Ar' is a phenyl group and 'X⁻' is an anion.[1] First prepared by Peter Griess in 1858, these salts have become indispensable reagents in organic chemistry. Their synthetic utility stems from two main reaction pathways: displacement reactions where the -N₂⁺ group is replaced by a wide variety of nucleophiles (e.g., Sandmeyer reaction), and coupling reactions where the cation acts as an electrophile.[2][3] This guide focuses on the latter, exploring the intrinsic electronic properties that make the benzenediazonium cation an effective, albeit weak, electrophile for reactions with electron-rich aromatic systems.[4]

Electronic Structure and Electrophilicity

The reactivity of the benzenediazonium cation is a direct consequence of its electronic structure. The diazonium group (-N₂⁺) is strongly electron-withdrawing, which significantly influences the electron density of the attached benzene (B151609) ring and provides the basis for its electrophilic nature.[3]

Resonance Theory Perspective

The stability and electrophilicity of the benzenediazonium cation can be rationalized through resonance theory. The positive charge is not localized on the inner nitrogen atom but is delocalized across both nitrogen atoms and into the aromatic ring, particularly at the ortho and para positions.[5][6] This delocalization stabilizes the ion, making aromatic diazonium salts significantly more stable than their aliphatic counterparts.[7] However, the key to its electrophilic reactivity is the contribution of resonance structures that place a positive charge on the terminal nitrogen atom, rendering it susceptible to nucleophilic attack.[1]

Reactivity as an Electrophile: The Azo Coupling Reaction

The most prominent example of the benzenediazonium cation's electrophilic character is the azo coupling reaction.[8] This reaction involves an electrophilic aromatic substitution where the diazonium salt attacks an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form an azo compound (Ar-N=N-Ar').[4][9] These products are often intensely colored and form the basis of the vast family of azo dyes.[10]

General Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The diazonium cation, a weak electrophile, requires a highly activated aromatic ring for the reaction to occur.[9] The substitution typically happens at the para position to the activating group (e.g., -OH, -NR₂) due to steric hindrance at the ortho position.[8] The reaction is highly pH-dependent; coupling with phenols is carried out in mildly alkaline conditions (pH > 7) to deprotonate the phenol to the more strongly activating phenoxide ion, while coupling with anilines is performed in mildly acidic conditions (pH 5-7) to ensure a sufficient concentration of the free amine, which is the reactive species.[11]

Influence of Substituents on Electrophilicity

The electrophilicity of the benzenediazonium cation is sensitive to the electronic nature of substituents on the benzene ring.

-

Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) increase the electrophilicity of the cation. By withdrawing electron density, they enhance the positive character of the diazonium group, making it a more potent electrophile and increasing the rate of the coupling reaction.[12]

-

Electron-donating groups (e.g., -CH₃, -OCH₃, -OH) decrease the electrophilicity. They donate electron density to the ring and the diazonium group, which diminishes the positive charge on the terminal nitrogen and slows down the coupling reaction.[3]

Quantitative Analysis of Electrophilicity

The effect of substituents on the reactivity of benzenediazonium ions can be quantified and is often correlated using the Hammett equation, which describes a linear free-energy relationship.[13][14]

Substituent Effects on Reaction Rate

Kinetic studies reveal a clear trend: electron-withdrawing groups accelerate the azo coupling reaction, while electron-donating groups retard it. This relationship can be visualized by plotting the logarithm of the reaction rate constant (k) against the Hammett substituent constant (σ).

| Substituent (para-) | Hammett Constant (σp) | Relative Rate of Coupling |

| -OCH₃ | -0.27 | Slower |

| -CH₃ | -0.17 | Slower |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Faster |

| -CN | +0.66 | Faster |

| -NO₂ | +0.78 | Much Faster |

| Table 1: Qualitative effect of para-substituents on the rate of azo coupling reactions. The Hammett constants indicate the electron-donating or -withdrawing nature of the substituent.[13][15] |

Experimental Protocol: Synthesis of Methyl Orange

The synthesis of methyl orange is a classic example of a diazotization and subsequent azo coupling reaction, illustrating the electrophilic nature of a diazonium salt.[16][17]

Materials and Reagents

-

Sulfanilic acid

-

Anhydrous sodium carbonate

-

Sodium nitrite (B80452)

-

Concentrated hydrochloric acid

-

N,N-dimethylaniline

-

Glacial acetic acid

-

Sodium hydroxide (B78521) solution (e.g., 1.0 M or 20%)[18][19]

-

Ice

-

Deionized water

Step-by-Step Procedure

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Aromatic amines and concentrated acids are toxic and corrosive. Diazonium salts can be explosive in their dry, solid state and must be kept in a cold aqueous solution at all times.[11]

Part A: Diazotization of Sulfanilic Acid

-

Dissolution: In a 250 mL conical flask, dissolve sulfanilic acid (e.g., 0.01 mol) and anhydrous sodium carbonate (e.g., 0.01 mol) in approximately 50-100 mL of water. Warm the mixture gently to obtain a clear solution.[18][19]

-

Addition of Nitrite: Cool the solution to room temperature, then add a solution of sodium nitrite (e.g., 0.01 mol) in a small amount of water.[19]

-

Formation of Diazonium Salt: Prepare a beaker containing crushed ice (e.g., 40-60 g) and concentrated hydrochloric acid (e.g., 0.03 mol).[18][19] Pour the sulfanilate/nitrite solution slowly into the ice-acid mixture with continuous stirring. The temperature must be maintained between 0-5 °C to prevent the decomposition of the diazonium salt.[11] A fine precipitate of the diazonium salt should form. Do not isolate this intermediate.[18]

Part B: Azo Coupling 4. Preparation of Coupling Agent: In a separate flask, dissolve N,N-dimethylaniline (e.g., 0.01 mol) in a small volume of glacial acetic acid.[18][19] 5. Coupling Reaction: Add the N,N-dimethylaniline solution slowly and with constant stirring to the cold suspension of the diazonium salt prepared in Part A. A reddish-purple solid, the acidic form of methyl orange, should begin to form.[16][18] 6. Precipitation of Sodium Salt: Slowly add sodium hydroxide solution with stirring until the mixture becomes basic. The color will change to a uniform orange as the sodium salt of methyl orange precipitates.[18][19]

Part C: Isolation and Purification 7. Salting Out: Heat the mixture almost to boiling and add sodium chloride to decrease the solubility of the product in water, promoting precipitation.[18] 8. Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice-water bath to complete crystallization.[16][18] 9. Filtration: Collect the orange crystals by vacuum filtration, washing them with a minimal amount of ice-cold deionized water or a saturated sodium chloride solution.[16][18] 10. Drying: Air-dry the purified methyl orange crystals.

Applications in Drug Development and Research

While the primary industrial application of azo coupling is in the dye industry, the underlying chemistry is relevant to drug development and biochemical research. For instance, the Pauly reaction test uses a diazonium reagent to detect tyrosine or histidine residues in proteins.[4] Furthermore, the ability of diazonium ions to react with specific amino acid residues, like tyrosine, is being explored for creating covalent protein modifications and activity-based probes for studying proteomes.[20]

Conclusion

The benzenediazonium cation is a weak but effective electrophile whose reactivity is central to a wide range of synthetic transformations, most notably the formation of azo compounds. Its electrophilic character is a direct result of the strong electron-withdrawing nature of the diazonium group and the delocalization of positive charge, which is further tunable by substituents on the aromatic ring. A thorough understanding of its electronic structure, reactivity, and the practical considerations for its use, as detailed in this guide, is essential for its successful application in research and development.

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. en.wikipedia.org [en.wikipedia.org]

- 4. en.wikipedia.org [en.wikipedia.org]

- 5. brainly.in [brainly.in]

- 6. brainkart.com [brainkart.com]

- 7. quora.com [quora.com]

- 8. Azo Coupling [organic-chemistry.org]

- 9. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. en.wikipedia.org [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. bombaytechnologist.in [bombaytechnologist.in]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis of Methyl Orange Dye | DOCX [slideshare.net]

- 18. researchgate.net [researchgate.net]

- 19. gcwgandhinagar.com [gcwgandhinagar.com]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Azo Coupling Reactions with Benzenediazonium Chloride for Researchers and Drug Development Professionals

This guide provides an in-depth overview of azo coupling reactions involving benzenediazonium (B1195382) chloride, a cornerstone of synthetic organic chemistry with significant applications in the pharmaceutical and biomedical sciences. From the synthesis of vibrant dyes to the development of targeted drug delivery systems, the versatility of the azo linkage continues to be explored. This document outlines the core principles, experimental protocols, and applications relevant to researchers and professionals in drug development.

Core Principles of Azo Coupling

Azo coupling is an electrophilic aromatic substitution reaction where a diazonium salt, acting as an electrophile, reacts with an electron-rich aromatic compound, the coupling component, to form an azo compound characterized by the R-N=N-R' functional group.[1][2] The reaction is fundamental to the synthesis of a vast array of azo dyes and functional molecules.

The formation of the benzenediazonium chloride is the initial and critical step, known as diazotization. This involves treating an aromatic amine, such as aniline, with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid.[3] This reaction is highly sensitive to temperature and must be carried out at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing.[4][5]

The subsequent coupling reaction's success and selectivity are highly dependent on the pH of the reaction medium. Coupling with phenols is generally performed under mildly alkaline conditions, which deprotonates the phenol (B47542) to the more strongly activating phenoxide ion.[6][7] Conversely, coupling with aromatic amines is carried out in weakly acidic to neutral conditions to ensure a sufficient concentration of the free amine, which is the reactive species.[7][8]

Quantitative Data Summary

The efficiency and outcome of azo coupling reactions are influenced by several factors. The following tables summarize key quantitative data for typical reactions involving this compound.

Table 1: Reaction Conditions for Azo Coupling

| Coupling Component | pH Range | Optimal Temperature (°C) | Typical Solvent |

| Phenol | 9-10 (mildly alkaline)[7] | 0-5[6] | Aqueous NaOH |

| Aniline | 4-5 (weakly acidic)[7] | 0-5[6] | Aqueous HCl |

| Naphthalen-2-ol | Alkaline[4][9] | 0-5[4] | Aqueous NaOH |

| β-Naphthol | Alkaline[1] | < 10[3] | Aqueous NaOH |

Table 2: Spectroscopic Data for Representative Azo Compounds

| Azo Compound | λmax (nm) | Molar Absorptivity (ε) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |

| (E)-4-((3-(tert-butyl)-2-hydroxy-5-methoxyphenyl)diazenyl)-N-(pyrimidin-2-yl)benzenesulfonamide | 355.44[10] | Not specified | Not specified | Not specified |

| 4-(p-methoxyphenylazo)-1,3-dipiperidinyl-benzene | Not specified | Not specified | 7.77 (d, 2H), 6.91 (d, 2H), 6.18 (s, 1H), 3.82 (s, 3H), 3.21 (br. s, 4H), 1.88–1.55 (m, 12H)[11] | 160.8, 154.3, 153.0, 147.8, 136.9, 124.0, 117.8, 114.1, 108.7, 104.3, 55.5, 54.6, 49.4, 26.4, 25.6, 24.3[11] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of azo compounds. The following are representative procedures for the preparation of this compound and its subsequent coupling reactions.

Preparation of this compound Solution

Materials:

-

Aniline (or a substituted aniline)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a beaker, dissolve the aromatic amine in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath. Some precipitation of the amine hydrochloride may occur.[4]

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution with constant stirring, ensuring the temperature remains below 5 °C.[4]

-

Continue stirring for an additional 2-3 minutes after the addition is complete. The resulting pale grey, slightly turbid solution is the benzenediazonium salt solution.[4] Due to its instability, this solution should be used immediately in the subsequent coupling reaction.[5][8]

Synthesis of an Azo Dye: Coupling with Naphthalen-2-ol

Materials:

-

This compound solution (from Protocol 3.1)

-

Naphthalen-2-ol

-

Sodium Hydroxide (B78521) (NaOH)

-

Distilled Water

-

Ice

Procedure:

-

Prepare an alkaline solution of naphthalen-2-ol by dissolving it in a ~10% aqueous sodium hydroxide solution.[4][9]

-

Cool this solution in an ice-water bath.[4]

-

Slowly add the cold benzenediazonium salt solution to the alkaline naphthalen-2-ol solution with efficient stirring, while maintaining the temperature at 0 °C. A brick-red precipitate will form.[4]

-

After the addition is complete, continue stirring the mixture at 0 °C for 5-10 minutes to ensure the reaction goes to completion.[4]

-

Collect the solid product by suction filtration and wash it with a small amount of cold water.[4][9]

-

The crude product can be purified by recrystallization.

Visualization of Reaction Mechanisms and Workflows

Visual representations of reaction pathways and experimental procedures can aid in understanding the complex processes involved in azo coupling.

References

- 1. Azo coupling - Wikipedia [en.wikipedia.org]

- 2. Azo Coupling [organic-chemistry.org]

- 3. savemyexams.com [savemyexams.com]

- 4. cuhk.edu.hk [cuhk.edu.hk]

- 5. pharmdguru.com [pharmdguru.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. benchchem.com [benchchem.com]

- 9. studylib.net [studylib.net]

- 10. researchgate.net [researchgate.net]

- 11. Aryl diazonium salts and benzene derivatives bearing two electron-donor substituents: chemical and mechanistic behaviours - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00652F [pubs.rsc.org]

Stability of Benzenediazonium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzenediazonium (B1195382) chloride (C₆H₅N₂⁺Cl⁻) is a versatile and highly reactive intermediate in organic synthesis, pivotal for the production of a wide array of aromatic compounds, including azo dyes, pharmaceuticals, and other specialty chemicals. However, its utility is intrinsically linked to its inherent instability. This technical guide provides a comprehensive overview of the stability of benzenediazonium chloride in various solvents, offering quantitative data, detailed experimental protocols for stability assessment, and an exploration of its decomposition pathways.

Core Concepts: Understanding the Instability

The instability of this compound arises from the excellent leaving group ability of dinitrogen gas (N₂). The C-N bond is susceptible to cleavage, leading to the irreversible loss of N₂ and the formation of a highly reactive phenyl cation or phenyl radical, depending on the reaction conditions. This decomposition is highly sensitive to temperature, with the salt being notoriously unstable at room temperature and explosive when dry.[1] For practical applications, it is almost always prepared in situ at low temperatures (0-5 °C) and used immediately.

Quantitative Analysis of Stability in Different Solvents

The solvent plays a crucial role in the stability of this compound, influencing the rate and mechanism of its decomposition. The decomposition generally follows first-order kinetics. The following tables summarize the available quantitative data on the decomposition rate constants of benzenediazonium salts in various solvents.

Table 1: Decomposition of this compound in Protic Solvents

| Solvent | Temperature (°C) | First-Order Rate Constant (k) | Reference |

| Water | 20 | 4.3 x 10⁻⁵ s⁻¹ | [2] |

| Water | 50 | 0.0674 min⁻¹ (1.12 x 10⁻³ s⁻¹) | [3][4] |

| Ethanol | 25 | 0.96 x 10⁻⁴ s⁻¹ | [5] |

| Ethanol | 30 | 2.03 x 10⁻⁴ s⁻¹ | [5] |

| Isoamyl Alcohol | 30 | 1.98 x 10⁻⁴ s⁻¹ | [6] |

| Active Amyl Alcohol | 30 | 1.98 x 10⁻⁴ s⁻¹ | [6] |

Table 2: Decomposition of Benzenediazonium Tetrafluoroborate (B81430) in Aprotic Polar Solvents*

| Solvent | Temperature (°C) | First-Order Rate Constant (k, s⁻¹) | Activation Energy (Ea, kcal/mol) | Activation Entropy (ΔS‡, e.u.) | Reference |

| Dimethyl sulfoxide (B87167) (DMSO) | 30.0 | 1.15 x 10⁻⁴ | 25.1 | +2.8 | [7] |

| 35.0 | 2.21 x 10⁻⁴ | [7] | |||

| 40.0 | 4.13 x 10⁻⁴ | [7] | |||

| 45.0 | 7.55 x 10⁻⁴ | [7] | |||

| Acetonitrile | 30.0 | 1.55 x 10⁻⁵ | 26.9 | +2.7 | [7] |

| 35.0 | 3.14 x 10⁻⁵ | [7] | |||

| 40.0 | 6.13 x 10⁻⁵ | [7] | |||

| 45.0 | 1.17 x 10⁻⁴ | [7] | |||

| Nitromethane | 30.0 | 1.29 x 10⁻⁵ | 27.2 | +3.4 | [7] |

| 35.0 | 2.62 x 10⁻⁵ | [7] | |||

| 40.0 | 5.12 x 10⁻⁵ | [7] | |||

| 45.0 | 9.77 x 10⁻⁵ | [7] | |||

| Dimethylformamide (DMF) | 30.0 | 8.17 x 10⁻⁶ | 27.8 | +4.1 | [7] |

| 35.0 | 1.69 x 10⁻⁵ | [7] | |||

| 40.0 | 3.40 x 10⁻⁵ | [7] | |||

| 45.0 | 6.71 x 10⁻⁵ | [7] | |||

| Acetone | 30.0 | 3.33 x 10⁻⁶ | 28.9 | +5.4 | [7] |

| 35.0 | 7.17 x 10⁻⁶ | [7] | |||

| 40.0 | 1.49 x 10⁻⁵ | [7] | |||

| 45.0 | 3.03 x 10⁻⁵ | [7] |

*Note: Data for benzenediazonium tetrafluoroborate is presented as a close analogue due to the limited availability of comprehensive kinetic data for this compound in these specific aprotic solvents.

Decomposition Pathways and Mechanisms

The decomposition of this compound can proceed through two primary pathways: heterolytic and homolytic fission of the C-N bond. The predominant pathway is highly dependent on the solvent and other reaction conditions.

3.1. Heterolytic Decomposition in Polar Protic Solvents

In polar protic solvents like water and alcohols, the decomposition predominantly follows a heterolytic pathway, leading to the formation of a phenyl cation. This cation is then rapidly trapped by the nucleophilic solvent. In water, this results in the formation of phenol.[8] In alcohols, the major product is an ether (e.g., phenetole (B1680304) from ethanol), although a minor reduction pathway to benzene (B151609) can also occur.[5][9]

Caption: Heterolytic decomposition pathway of this compound in protic solvents.

3.2. Homolytic Decomposition